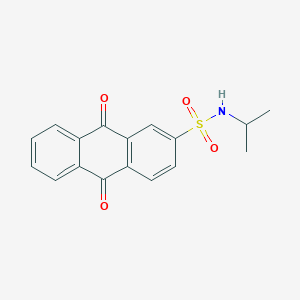

N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound possesses an N, O-bidentate directing group , which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions .

2.

Synthesis Analysis

The synthesis of N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The target compound was obtained in 94% yield and fully characterized using various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and GC-MS .

3.

Molecular Structure Analysis

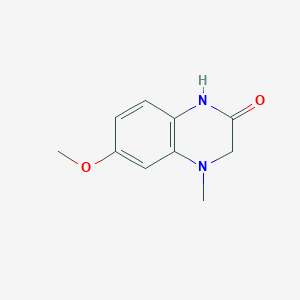

The molecular structure of this compound is depicted in the figure above. It features an anthracene core with a sulfonamide group and an isopropyl substituent .

4.

Chemical Reactions Analysis

As an N, O-bidentate directing group, this compound can participate in metal-catalyzed C-H bond functionalization reactions. The chelation-assistance provided by the directing group promotes the formation of cyclometallated complexes, allowing for site-selective functionalization of C-H bonds .

5.

Scientific Research Applications

Chemical Reactions and Mechanisms

- N-isopropyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions including aromatic sulphonation, as observed in the behavior of similar compounds like 9-isopropyl-anthracene when reacted with dioxan–SO3 in dioxan. This results in products like 9-alkenylanthracenes, unsaturated sulphonic acids, and seven-membered ring sultones (V. D. Griendt & Cerfontain, 1980).

Synthesis Processes

- Palladium-catalyzed synthesis methods have been applied to create water-soluble symmetric 9,10-disubstituted anthracenes, which is significant in understanding the synthetic pathways for creating derivatives of this compound (Zeng & King, 2002).

Analytical and Spectrometric Studies

- Mass spectrometric investigations of 9,10-anthracenedione derivatives, including those bearing sulfonamide groups, provide insights into the structural and analytical aspects of related compounds (Blanco et al., 1995).

Medical Applications

- Sulfonamide derivatives like this compound have potential applications in medical research, particularly as inhibitors of carbonic anhydrase isozymes, which play a role in various physiological processes including tumorigenesis. This implies potential applications in cancer therapy and diagnostics (Cecchi et al., 2005).

X-Ray Crystallography

- The determination of crystal structures of sodium anthraquinone sulfonate derivatives provides valuable information on the molecular structure and electronic properties of similar sulfonamide compounds (Gamag et al., 1993).

Mechanism of Action

The key role of directing groups lies in their ability to coordinate Lewis-acidic metals, bringing them in proximity to specific C-H bonds. The relative thermodynamic stability of cyclometallated complexes determines which C-H bonds are cleaved and functionalized. Bidentate directing groups favor the formation of double-five-membered chelates, enhancing regiocontrol in C-H functionalization .

properties

IUPAC Name |

9,10-dioxo-N-propan-2-ylanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-10(2)18-23(21,22)11-7-8-14-15(9-11)17(20)13-6-4-3-5-12(13)16(14)19/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCXWRPAPMIBNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2760530.png)

![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone](/img/structure/B2760532.png)

![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)

![3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2760535.png)

![ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2760538.png)

![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)

![2-{[4-(3,4-dichlorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2760546.png)